Flupirtine-d4 Hydrochloride Salt

描述

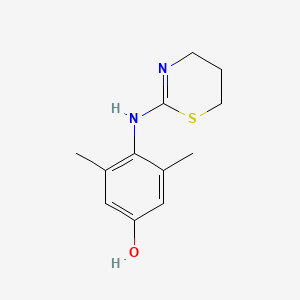

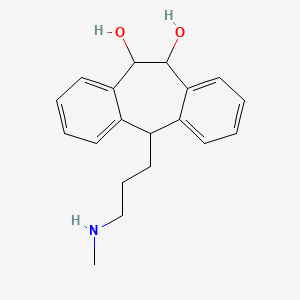

Flupirtine-d4 (hydrochloride) is a deuterated form of flupirtine, a non-opioid analgesic and muscle relaxant. It is primarily used as an internal standard for the quantification of flupirtine in various analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . The compound is known for its ability to activate voltage-gated potassium channels, specifically the KCNQ (Kv7) channels, which play a crucial role in stabilizing the neuronal membrane potential .

作用机制

氟比洛芬-d4(盐酸盐)主要通过激活电压门控钾通道(KCNQ 或 Kv7 通道)发挥作用。 这种激活稳定了神经元膜电位,降低了神经元兴奋性,并提供了镇痛和肌肉松弛作用 . 此外,氟比洛芬-d4(盐酸盐)上调 Bcl-2,增加谷胱甘肽水平,并延迟线粒体间膜钙保留能力的丧失 . 这些作用有助于其神经保护特性。

生化分析

Biochemical Properties

Flupirtine-d4 Hydrochloride Salt interacts with several cellular targets, including Kv7 channels, G-protein-regulated inwardly rectifying K channels, and γ-aminobutyric acid type A receptors . The pyridine triamino structure of this compound might be important in redox reactions .

Cellular Effects

This compound has exhibited effects in a range of cells and tissues related to the locations of these targets . It functions as a NMDA receptor antagonist, sending electrical signals between neurons of the brain and periphery . It specifically activates Kν7.4–Kν7.5 channels which relaxes smooth muscle .

Molecular Mechanism

The main mode of action of this compound is potassium K V 7 (KCNQ) channel activation . It also exhibits GABAAergic mechanisms . There is evidence that this compound produces its analgesic effect by actions at the spinal and supraspinal levels .

准备方法

氟比洛芬-d4(盐酸盐)的合成涉及将氘原子掺入氟比洛芬分子中。一般的合成路线包括以下步骤:

化学反应分析

科学研究应用

氟比洛芬-d4(盐酸盐)具有广泛的科学研究应用,包括:

相似化合物的比较

氟比洛芬-d4(盐酸盐)与其它的类似化合物相比具有独特性,因为它是一种氘代形式,这增强了其稳定性,并允许在分析方法中进行精确定量。类似的化合物包括:

属性

IUPAC Name |

ethyl N-[2-amino-6-[(2,3,5,6-tetradeuterio-4-fluorophenyl)methylamino]pyridin-3-yl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN4O2.ClH/c1-2-22-15(21)19-12-7-8-13(20-14(12)17)18-9-10-3-5-11(16)6-4-10;/h3-8H,2,9H2,1H3,(H,19,21)(H3,17,18,20);1H/i3D,4D,5D,6D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBAZQELGBFQHPE-HGSONKNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=C(N=C(C=C1)NCC2=CC=C(C=C2)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CNC2=NC(=C(C=C2)NC(=O)OCC)N)[2H])[2H])F)[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClFN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

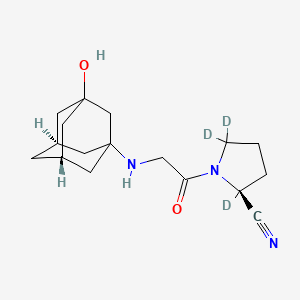

![(2R,3S,11bS)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol](/img/structure/B564981.png)